molecular formula C13H11NO B101857 3-Methoxy-9H-carbazole CAS No. 18992-85-3

3-Methoxy-9H-carbazole

Cat. No. B101857
CAS RN: 18992-85-3
M. Wt: 197.23 g/mol
InChI Key: BISIQSCKDZYPLR-UHFFFAOYSA-N
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Description

3-Methoxy-9H-carbazole is a derivative of the carbazole molecule, which is a nitrogen-containing heterocycle. Carbazole derivatives are of significant interest due to their diverse applications in organic electronics, photophysics, and as intermediates in the synthesis of pharmaceuticals and natural products. The methoxy group in the 3-position of the carbazole ring system can influence the electronic properties and reactivity of the molecule, making it a valuable compound for various chemical studies and applications .

Synthesis Analysis

The synthesis of 3-methoxy-9H-carbazole derivatives has been approached through various methodologies. For instance, a highly efficient method for the synthesis of N-methoxycarbazole derivatives, including those with various substituents, has been described using Pd-catalyzed reactions of dibromobiphenyl compounds and methoxyamine . Another approach involves Au-catalyzed cyclization reactions starting from readily available indole derivatives . Additionally, a novel benzannulation strategy employing ring-closing metathesis has been reported for the synthesis of 9-methoxycarbazole-3-carbaldehyde, a naturally occurring derivative . These methods demonstrate the versatility and adaptability of synthetic strategies to access the 3-methoxy-9H-carbazole scaffold .

Molecular Structure Analysis

The molecular structure of 3-methoxy-9H-carbazole derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. The presence of the methoxy group can influence the electronic distribution within the molecule, affecting its photophysical and electrochemical properties. For example, the introduction of methoxy substituents on the carbazole core has been shown to result in bright photoluminescence and altered HOMO/LUMO energy levels . The molecular properties of these derivatives are also influenced by the position and nature of additional substituents on the phenyl groups .

Chemical Reactions Analysis

The reactivity of 3-methoxy-9H-carbazole derivatives has been explored in various chemical reactions. For example, the cationic photopolymerization of a derivative containing an oxirane group has been studied, revealing insights into the polymerization kinetics and the influence of temperature and oxidizing agents on the reaction . Additionally, the reactivity of 3-methoxy-9H-carbazole has been utilized in the synthesis of heteroannulated carbazoles with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-9H-carbazole derivatives are crucial for their applications in organic electronics and other fields. These compounds exhibit a range of thermal, optical, and electrochemical properties, which can be fine-tuned by the substitution pattern. For instance, derivatives with methoxyphenyl substituents have been shown to possess good thermal stability and high hole drift mobility, which are important for their use in electronic devices . The photophysical properties, such as photoluminescence quantum yields and emission spectra, are also significantly affected by the methoxy and other substituents, leading to materials with potential applications in organic light-emitting diodes (OLEDs) .

Scientific Research Applications

1. Synthesis of Carbazole Alkaloids

  • Context: Carbazole alkaloids, like 7-methoxy-O-methylmukonal and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, have been synthesized using 3-Methoxy-9H-carbazole derivatives. These compounds are notable for their natural occurrence and potential pharmacological applications.
  • Reference: (Ma et al., 2014)

2. Bacterial Biotransformation

  • Context: Bacterial transformation of 3-Methoxy-9H-carbazole derivatives has been studied, particularly with Ralstonia sp. strain SBUG 290. This research provides insights into microbial interactions with carbazole derivatives and their potential biotechnological applications.
  • Reference: (Waldau et al., 2009)

3. Photoluminescent Materials

  • Context: Derivatives of 3-Methoxy-9H-carbazole have been used to create materials with enhanced emission properties, useful in applications like organic light-emitting diodes (OLEDs).
  • Reference: (Grybauskaitė-Kaminskienė et al., 2018)

4. Antitumor Activities

  • Context: Novel 3-Methoxy-9H-carbazole derivatives have been synthesized and evaluated for their antitumor properties, demonstrating potential as therapeutic agents in cancer treatment.
  • Reference: (Jasztold-Howorko et al., 1994)

5. Free Radical Scavengers

  • Context: Carbazole derivatives, including those based on 3-Methoxy-9H-carbazole, have been synthesized and tested for their radical scavenging activity, indicating potential applications in antioxidant therapies.
  • Reference: (Naik et al., 2010)

6. Solar Cell Applications

  • Context: 3-Methoxy-9H-carbazole based compounds have been utilized in the development of hole transporting materials for dye-sensitized solar cells, contributing to advancements in solar energy technology.
  • Reference: (Degbia et al., 2014)

Safety And Hazards

The safety information for 3-Methoxy-9H-carbazole indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P301 + P312 + P330, which advise that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

3-methoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISIQSCKDZYPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334092
Record name 3-Methoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-9H-carbazole

CAS RN

18992-85-3
Record name 3-Methoxy-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-9H-carbazole
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Synthesis routes and methods

Procedure details

Bis-1,3(N-3'-methoxycarbazolyl)propane. Reaction of p-methoxyphenylhydrazine hydrochloride with cyclohexanone (exothermic) was carried out as for the methyl substituted compound (See Liebigs Ann. der Chemie, 359, 52, 1908) in 82% yield, mp 105°-7.5° C. This compound was dehydrogenated with 10% palladium on charcoal in xylene, as above, to give 74% of 3-methoxycarbazole, recrystallized from benzene/heptane, mp 148.5°-9.5° C (lit. mp 150.5°-1.0° C).
[Compound]
Name
1,3(N-3'-methoxycarbazolyl)propane
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methyl
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Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
B kumar goud Bhatthula, J reddy Kanchani… - Tetrahedron, 2019 - Elsevier
… Two possibilities exist in 20, which gives a mixture of 2 and its regioisomer 3-methoxy-9H-carbazole-1-carboxylic acid methyl ester 2a (combined yields of 93%, 2/2a, 2.5:1); Mukonine (2…
Number of citations: 19 www.sciencedirect.com
MCS Subha - Tetrahedron, 2019 - agris.fao.org
… , mukolidine, mukoline, glycozoline, 3-methoxy-9H-carbazole-1-carboxylic acid methyl ester… )-methanol, 3-methoxy-9H-carbazole-1-carbaldehyde, 3-methoxy-9H-carbazole-1-carboxylic …
Number of citations: 0 agris.fao.org
S Nasiri, M Hosseinnezhad, M Rabiei… - Journal of Molecular …, 2023 - Elsevier
… By simply adding a phenyl bridge (as a -conjugated bridge) between two donor units made up of 3‑methoxy-9H-carbazole and 3,6-di‑tert‑butyl‑9H-carbazole and a constant acceptor …
Number of citations: 2 www.sciencedirect.com
M Mao, QS Li, XL Zhang, GH Wu, CG Dai, Y Ding… - Dyes and …, 2017 - Elsevier
… For comparison, three different arylamine chromophores namely 3-methoxy-9H-carbazole (CBZ-B), triphenylamine (TPA-B) and phenoxazine (POZ-B) were separately appended onto …
Number of citations: 29 www.sciencedirect.com
H Liu, J Li, G Li, B Zhang, Q Zhan, Z Liu, C Zhou, K Li… - Dyes and …, 2020 - Elsevier
… The target compounds were synthesized trough Buckwald-Hartwig coupling reaction between Me-2-Br and the corresponding donor unit of carbazole (Cz), 3-methoxy-9H-carbazole (1) …
Number of citations: 4 www.sciencedirect.com
S Nasiri, M Hosseinnezhad, M Rabiei, A Palevicius… - Optical Materials, 2022 - Elsevier
… The synthesis route and characterization of all intermediates containing 3,4-dichloro-9H-thioxanthene-9-one (3) and 3-methoxy-9H-carbazole (4), have been reported in the literature [23…
Number of citations: 4 www.sciencedirect.com
M Kaur, R Kumar - Asian Journal of Organic Chemistry, 2022 - Wiley Online Library
… In 2019, a series of carbazole alkaloids such as murrayafoline A (16 a), koenoline (16 b), mukoeic acid (16 c), 3-Methoxy-9H-carbazol-1-yl)-methanol (16 d), 3-methoxy-9H-carbazole-1-…
Number of citations: 7 onlinelibrary.wiley.com
R Pashazadeh, P Pander, A Lazauskas… - The journal of …, 2018 - ACS Publications
… Moreover, electron-rich donor, 3-methoxy-9H-carbazole, is used to investigate the effect of methoxy substitution on the carbazole moiety. All four emitters behave as multifunctional …
Number of citations: 86 pubs.acs.org
K Sun, Y Sun, D Liu, Y Feng, X Zhang, Y Sun… - Dyes and Pigments, 2017 - Elsevier
… As Scheme 1 shows, the compound 9-(4'-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-3-methoxy-9H-carbazole (MCBP) was synthesized by the classic Ullmann reaction. The MCBP …
Number of citations: 29 www.sciencedirect.com
D Zhu, M Chen, M Li, B Luo, Y Zhao, P Huang… - European journal of …, 2013 - Elsevier
Carbazole moiety is an important scaffold with a variety of biological applications, for example, anti-oxidative stress. Our previous synthesized carbazoles were screened for their …
Number of citations: 100 www.sciencedirect.com

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